2-(2-Ethoxyphenyl)propan-2-ol
Overview
Description
2-(2-Ethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Scientific Research Applications
2-(2-Ethoxyphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is employed in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
Target of Action
It is known that alcohols, such as propan-2-ol, generally interact with proteins and lipids in cell membranes .
Mode of Action
Alcohols like propan-2-ol can cause protein denaturation and lipid dissolution, disrupting the structure and function of cell membranes . This interaction leads to increased membrane permeability, leakage of cell contents, and ultimately cell death .
Biochemical Pathways
It is known that alcohols can interfere with multiple biochemical pathways, primarily through their disruptive effects on proteins and lipids .
Pharmacokinetics
Similar compounds like propan-2-ol are rapidly absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may cause protein denaturation and lipid dissolution, leading to increased membrane permeability, leakage of cell contents, and ultimately cell death .
Action Environment
The action, efficacy, and stability of 2-(2-Ethoxyphenyl)propan-2-ol can be influenced by various environmental factors. For instance, the presence of organic matter can reduce the efficacy of alcohols. Moreover, alcohols are volatile and can evaporate quickly, which can affect their stability and action .
Preparation Methods
The synthesis of 2-(2-Ethoxyphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with isopropylmagnesium bromide (Grignard reagent) followed by hydrolysis . The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture interference. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Ethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Comparison with Similar Compounds
2-(2-Ethoxyphenyl)propan-2-ol can be compared with other similar compounds such as:
2-(4-Ethoxyphenyl)propan-2-ol: Similar in structure but with the ethoxy group at the para position.
2-(2-Methoxyphenyl)propan-2-ol: Similar but with a methoxy group instead of an ethoxy group.
2-(2-Ethoxyphenyl)ethanol: Similar but with a different carbon chain length.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2-ethoxyphenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-13-10-8-6-5-7-9(10)11(2,3)12/h5-8,12H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCWOBBMYUTGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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